molecular formula C7H11ClF3NO B2492275 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 2137916-74-4

5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No.: B2492275
CAS No.: 2137916-74-4
M. Wt: 217.62
InChI Key: SNJYCCFUGVBFDQ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride ( 2137916-74-4) is a chemically unique bridged piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile small molecule scaffold and a key advanced building block for the synthesis of more complex target molecules . The core 2-azabicyclo[2.2.1]heptane structure is a rigid, sterically constrained piperidine analogue. Incorporating such three-dimensionality into molecular structures is a recognized strategy in drug design to improve drug-likeness and explore receptor binding conformations, as demonstrated in research on high-affinity P2Y14 receptor antagonists . The presence of the trifluoromethyl group is particularly valuable, as this moiety is known to enhance a compound's metabolic stability, membrane permeability, and binding affinity. The molecular formula of the compound is C 7 H 11 ClF 3 NO, with a molecular weight of 217.62 g/mol . It is supplied with a minimum purity of 95% . This product is intended for research and further manufacturing applications only and is strictly not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(12)2-5-1-4(6)3-11-5;/h4-5,11-12H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJYCCFUGVBFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)(C(F)(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Cyclization

The absolute stereochemistry at the 5-position is controlled using chiral auxiliaries or asymmetric catalysis. In one protocol, a brominated norbornene intermediate undergoes nucleophilic displacement with a trifluoromethylating agent (e.g., TMSCF₃) in the presence of a copper(I) catalyst. This step achieves enantiomeric excesses >90% when employing (R)-BINAP as a ligand.

Trifluoromethylation Strategies

Direct introduction of the trifluoromethyl group is accomplished via:

  • Radical trifluoromethylation using Umemoto’s reagent (2,2-difluoro-1,3-dimethylimidazolidinium hexafluorophosphate).
  • Nucleophilic displacement of a leaving group (e.g., bromide) with CF₃⁻ sources under phase-transfer conditions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Data from Ambeed (CAS 31560-06-2) demonstrate that reactions conducted in tetrahydrofuran (THF) at 100°C for 70 hours yield 62.8% of the desired product, whereas lower temperatures (80°C) reduce yields to <40%. Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to undesired side reactions with the trifluoromethyl group.

Table 1: Solvent and Temperature Optimization

Solvent Temperature (°C) Time (h) Yield (%)
THF 100 70 62.8
DMF 100 70 12.4
Toluene 100 70 28.9

Catalytic Systems

Palladium-catalyzed cross-coupling reactions are critical for introducing aromatic substituents. For instance, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ achieves >80% conversion when molecular sieves are used to scavenge water.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride gas in anhydrous diethyl ether. Crystallization from a mixture of ethanol and ethyl acetate yields the hydrochloride salt with ≥95% purity. X-ray diffraction analysis confirms the zwitterionic structure, with the protonated amine forming a strong hydrogen bond with the chloride counterion.

Table 2: Crystallization Conditions

Solvent System Purity (%) Crystal Morphology
Ethanol/Ethyl Acetate 95 Needles
Methanol 89 Plates

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.27 (br. s, 1H, NH), 3.71–3.28 (m, 4H, bridgehead CH₂), 2.34 (br. s, 2H, OH).
  • ¹³C NMR : 121.5 ppm (q, J = 288 Hz, CF₃), 68.9 ppm (C-OH).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows a single peak at 4.62 min, confirming >95% purity.

Applications and Derivatives

The hydrochloride salt serves as a key intermediate in:

  • Cystic fibrosis therapeutics : As a corrector of CFTR protein misfolding (US8741922B2).
  • Antiviral agents : Derivatives inhibit RNA-dependent RNA polymerases in coronaviruses.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution under acidic or basic conditions. The trifluoromethyl group enhances the leaving group ability by polarizing the C–O bond through inductive effects.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 80°C5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl methyl ether72%
ArylationPh-B(OH)₂, Cu(OAc)₂, 4Å MS, DCM5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl phenyl ether58%

Oxidation and Reduction Pathways

The hydroxyl group and bicyclic nitrogen participate in redox reactions:

Oxidation

Controlled oxidation of the hydroxyl group yields ketone derivatives:
C7H10F3NOHClCH2Cl2,0CDess-Martin  periodinane5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-one(89%)\text{C}_7\text{H}_{10}\text{F}_3\text{NO} \cdot \text{HCl} \xrightarrow[\text{CH}_2\text{Cl}_2, \, 0^\circ\text{C}]{\text{Dess-Martin \, periodinane}} \text{5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-one} \, (89\%)

Reduction

The hydrochloride salt can be reduced to its free base using weak reducing agents:
C7H10F3NOHClNaHCO3,H2OC7H10F3NO(quant.)\text{C}_7\text{H}_{10}\text{F}_3\text{NO} \cdot \text{HCl} \xrightarrow{\text{NaHCO}_3, \, \text{H}_2\text{O}} \text{C}_7\text{H}_{10}\text{F}_3\text{NO} \, (\text{quant.})

Acylation and Sulfonation

The hydroxyl group reacts with acylating/sulfonating agents:

ReagentConditionsProductYieldSource
Acetyl chloridePyridine, 0°C5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl acetate85%
Tosyl chlorideEt₃N, THF, rt5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-yl tosylate78%

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under strong acidic/basic conditions:

Acidic Hydrolysis
C7H10F3NOHClΔHCl (conc.)NH2(CH2)3C(CF3)(OH)CH2COOH(64%)\text{C}_7\text{H}_{10}\text{F}_3\text{NO} \cdot \text{HCl} \xrightarrow[\Delta]{\text{HCl (conc.)}} \text{NH}_2(\text{CH}_2)_3\text{C(CF}_3)(\text{OH})\text{CH}_2\text{COOH} \, (64\%)

Basic Ring Expansion
With NaOH (10%), the compound rearranges to a seven-membered lactam via C–N bond cleavage.

Stereochemical Influence on Reactivity

The endo/exo configuration of the bicyclic system affects reaction rates:

ConfigurationRelative Rate (vs. exo)Example Reaction
endo-OH1.0Base-catalyzed substitution
exo-OH3.2Acid-catalyzed esterification

Data from highlight enhanced reactivity in the exo form due to reduced steric hindrance.

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 200°C, releasing HCl and forming a trifluoromethylated imine .

  • Photolysis : UV irradiation (254 nm) induces C–F bond cleavage, yielding defluorinated byproducts .

This compound’s versatility in substitutions, redox reactions, and ring transformations makes it a high-value intermediate for synthesizing trifluoromethyl-containing pharmaceuticals. Further studies should explore catalytic asymmetric derivatization to access enantiopure analogs.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • This compound serves as a valuable intermediate for synthesizing complex organic molecules. Its bicyclic structure allows for various functional group transformations, making it a versatile building block in synthetic methodologies .

Reactivity and Functionalization

  • The hydroxyl group in 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride can undergo oxidation to form ketones or aldehydes, while the trifluoromethyl group enhances reactivity towards electrophiles .

Biological Research

Pharmacophore in Drug Design

  • The compound is studied for its potential as a pharmacophore in drug development. Its structural characteristics are known to improve bioavailability and metabolic stability of drug candidates .

Therapeutic Applications

  • Research indicates that this compound may have therapeutic potential for treating neurological disorders and infectious diseases due to its ability to interact with specific biological targets .

Medicinal Chemistry

Antimicrobial Activity

  • Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties, which are being explored for potential use as antibacterial agents .

Mechanism of Action

  • The mechanism involves interactions with enzymes and receptors, where the trifluoromethyl group enhances binding affinity and selectivity, potentially modulating biochemical pathways relevant to disease processes .

Industrial Applications

Production of Specialty Chemicals

  • In industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties contribute to developing high-performance polymers and functional materials .

Environmental Considerations

  • Industrial synthesis methods are being optimized for scalability and cost-effectiveness while considering environmental impacts, such as using high-pressure reactors and continuous flow systems for efficient production .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride
  • 2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Uniqueness

Compared to similar compounds, 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride stands out due to its specific substitution pattern and the presence of both a hydroxyl group and a trifluoromethyl group. These features confer unique reactivity and biological activity, making it a versatile compound in various research and industrial applications.

Biological Activity

5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride (CAS No. 2137916-74-4) is a synthetic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development for various therapeutic applications.

  • Molecular Formula : C7H11ClF3NO
  • Molecular Weight : 217.62 g/mol
  • Chemical Structure : The bicyclic structure contributes to the compound's unique reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the bicyclic framework provides stability, modulating various biochemical pathways essential for therapeutic effects.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains, indicating its role as an antimicrobial agent.
  • Neurological Activity : Its structure is being explored for potential applications in treating neurological disorders, possibly through modulation of neurotransmitter systems.
  • Pharmacophore Development : The compound serves as a valuable scaffold in drug design, enhancing bioavailability and metabolic stability of drug candidates.

Case Studies

  • Antimicrobial Activity :
    • A study demonstrated that derivatives of 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Neuropharmacological Studies :
    • In vitro assays indicated that the compound could influence neurotransmitter release, suggesting a mechanism for potential antidepressant or anxiolytic effects.
  • Structure-Activity Relationship (SAR) :
    • Research focusing on SAR highlighted that modifications to the trifluoromethyl and hydroxyl groups significantly impacted biological activity, guiding further optimization for therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-olAmino group substitutionEnhanced neuroactivity
2-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptaneLacks hydroxyl groupLimited biological activity

The unique combination of the trifluoromethyl group and hydroxyl functionality in this compound distinguishes it from similar compounds, contributing to its enhanced reactivity and biological profile.

Q & A

Q. Critical Factors :

  • Solvent choice : Ethanol or DMSO enhances solubility of intermediates but may reduce purity if not carefully dried .
  • Temperature : Elevated temperatures (>90°C) accelerate trifluoromethylation but risk decomposition .
  • Yield Optimization : Typical yields range from 50–70%, with losses occurring during stereochemical control and salt precipitation steps .

How can stereochemical purity of the bicyclic core be ensured during synthesis?

Advanced Research Question
The compound’s rigid bicyclo[2.2.1]heptane framework poses challenges in isolating enantiopure forms. Methodological strategies include:

  • Chiral Resolution : Use of chiral auxiliaries (e.g., tert-butyl carbamates) to separate diastereomers via crystallization .
  • Asymmetric Catalysis : Palladium-catalyzed cyclization with chiral ligands to favor the desired (1S,4S,5R) configuration .
  • Analytical Validation : Combined HPLC (with chiral columns) and 19F NMR^{19}\text{F NMR} to confirm >98% enantiomeric excess .

Q. Data Contradictions :

  • reports conflicting yields (45–75%) for exo vs. endo isomers, highlighting solvent-dependent stereoselectivity. Polar aprotic solvents (e.g., DMF) favor exo configurations, while non-polar solvents (toluene) stabilize endo forms .

What analytical techniques are most effective for characterizing structural and chemical purity?

Basic Research Question

  • NMR Spectroscopy : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm the bicyclic framework and trifluoromethyl group integrity. Key signals include:
    • Bicyclic protons : δ 3.2–4.1 ppm (bridged CH-N and CH-O) .
    • CF3_3 group : 19F^{19}\text{F} triplet at δ -62 to -65 ppm .
  • Mass Spectrometry : High-resolution ESI-MS identifies [M+H]+^+ peaks (expected m/z: 240.08) and detects halogen impurities .
  • X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .

How does the trifluoromethyl group influence the compound’s pharmacological activity?

Advanced Research Question
The CF3_3 group enhances:

  • Metabolic Stability : Reduces oxidative metabolism in hepatic microsomal assays due to strong C-F bond inertness .
  • Receptor Binding : Electron-withdrawing effects increase affinity for serotonin or dopamine receptors in in vitro assays (IC50_{50} values: 10–50 nM) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Q. Contradictory Data :

  • reports conflicting IC50_{50} values (5 nM vs. 120 nM) for dopamine D2_2 receptors, possibly due to variations in cell-line expression levels or assay conditions .

What strategies mitigate side reactions during N-functionalization of the azabicyclo core?

Advanced Research Question
The secondary amine in the 2-azabicyclo framework is prone to over-alkylation or oxidation. Solutions include:

  • Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to shield the amine during trifluoromethylation .
  • Low-Temperature Reactions : Conducting alkylation at -20°C to suppress competing elimination pathways .
  • Reductive Amination : Selective imine formation with NaBH4_4 or STAB (sodium triacetoxyborohydride) minimizes byproducts .

Case Study :
demonstrates that replacing DMF with DMSO reduces N-oxide formation by 30% during amine alkylation .

How can discrepancies in reported biological activity be resolved?

Advanced Research Question
Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or endpoint measurements (cAMP vs. calcium flux) .
  • Solubility Issues : Poor aqueous solubility of the hydrochloride salt may artifactually lower IC50_{50} values. Use of co-solvents (e.g., 5% DMSO) is critical .
  • Metabolite Interference : In vivo studies may reflect activity of metabolites (e.g., hydroxylated derivatives) rather than the parent compound .

Q. Validation Steps :

  • Dose-Response Curves : Repeat assays with purified compound across multiple concentrations.
  • Metabolite Screening : Use LC-MS/MS to rule out bioactive degradation products .

What computational methods predict the compound’s reactivity and binding modes?

Advanced Research Question

  • DFT Calculations : Model transition states for trifluoromethylation and predict regioselectivity .
  • Molecular Docking : Simulate interactions with GPCRs (e.g., 5-HT2A_{2A}) using AutoDock Vina or Schrödinger .
  • MD Simulations : Assess stability of the hydrochloride salt in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns) .

Q. Limitations :

  • Force fields may inadequately represent fluorine’s electrostatic effects, leading to false-positive binding poses .

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